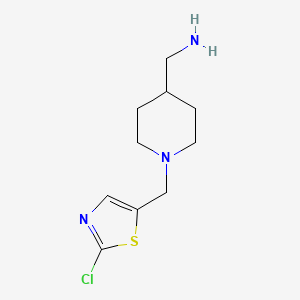
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a chlorothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine typically involves the reaction of 2-chlorothiazole with piperidine derivatives. One common method includes the alkylation of piperidine with 2-chlorothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiazole moiety, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or alcohols; temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature.
Substitution: Amines, thiols, alkoxides; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Major Products Formed
The major products formed from these reactions include N-oxides, sulfoxides, reduced derivatives, and various substituted thiazole derivatives .
科学的研究の応用
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride
- (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanol
- (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol)
Uniqueness
Compared to similar compounds, (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine may exhibit unique properties due to the specific positioning of the functional groups on the piperidine ring. This can influence its reactivity, biological activity, and overall effectiveness in various applications .
特性
分子式 |
C10H16ClN3S |
|---|---|
分子量 |
245.77 g/mol |
IUPAC名 |
[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C10H16ClN3S/c11-10-13-6-9(15-10)7-14-3-1-8(5-12)2-4-14/h6,8H,1-5,7,12H2 |
InChIキー |
FZCZOHYATDINSJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CN)CC2=CN=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
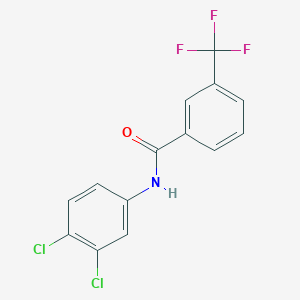
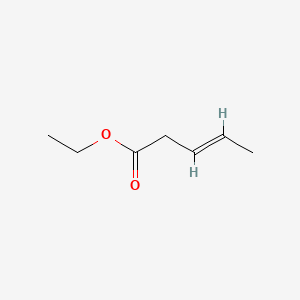
![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
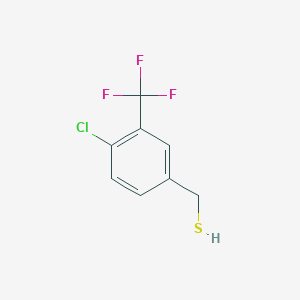
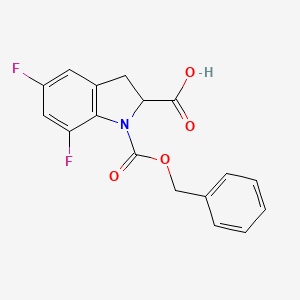
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
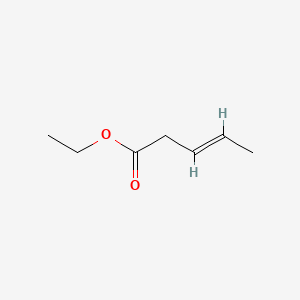
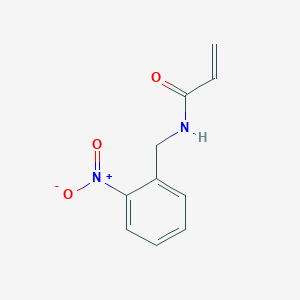
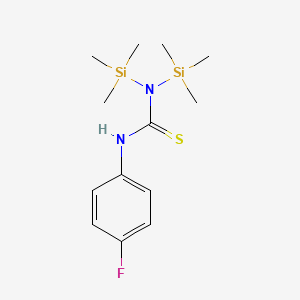
![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)
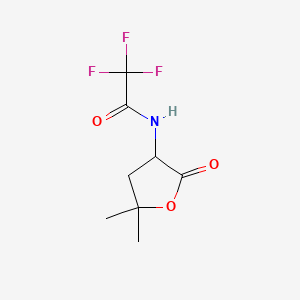
![2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)
